3-[1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methylamino]ethyl]phenol
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Overview
Description
3-[1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methylamino]ethyl]phenol is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methylamino]ethyl]phenol typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings, followed by their coupling and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Formation of the Pyrrolidine Ring: This often involves cyclization reactions using suitable starting materials.
Coupling Reactions: The pyrimidine and pyrrolidine rings are coupled using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Functionalization: Introduction of the phenol group and methylamino group through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methylamino]ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methylamino]ethyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methylamino]ethyl]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as imatinib and dasatinib, which are used in cancer therapy.
Pyrrolidine Derivatives: Compounds like nicotine and pyrrolidine-based drugs.
Uniqueness
3-[1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methylamino]ethyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research and industry .
Properties
IUPAC Name |
3-[1-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methylamino]ethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-13(14-5-3-7-16(24)9-14)20-11-15-6-4-8-23(15)18-10-17(19-2)21-12-22-18/h3,5,7,9-10,12-13,15,20,24H,4,6,8,11H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFGZQLJTZRXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NCC2CCCN2C3=NC=NC(=C3)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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